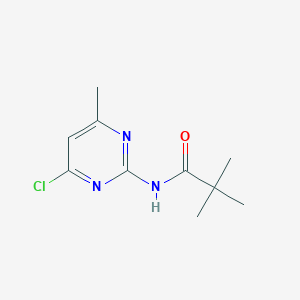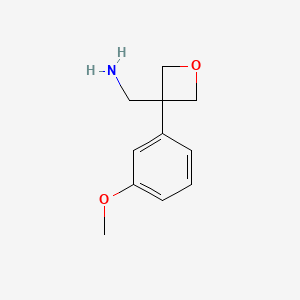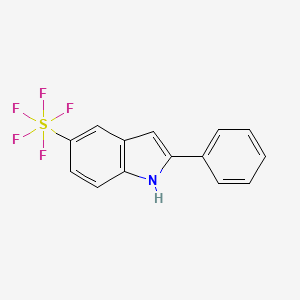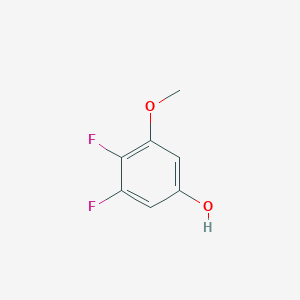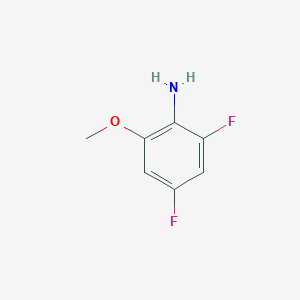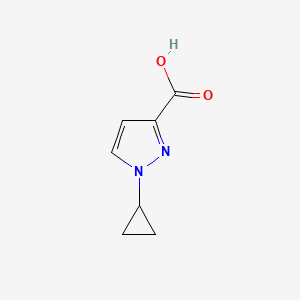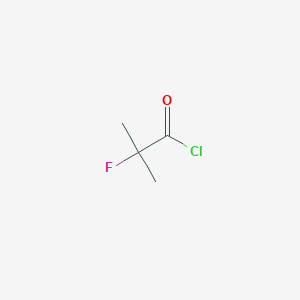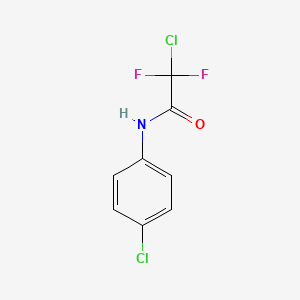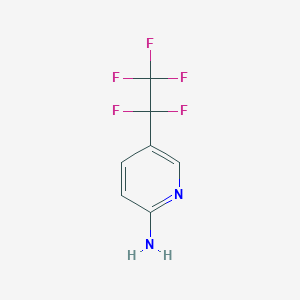
5-(Perfluoroethyl)pyridin-2-amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
- Bis(pyridin-2-yl)amine (dpa) and its derivatives, including our compound, serve as flexible bidentate N,N-ligands. Researchers widely apply them in supramolecular chemistry . These ligands can form coordination complexes with metal ions, leading to interesting host-guest interactions and self-assembly phenomena.
- The trifluoromethyl-substituted di(pyridin-2-yl)amine ligands can participate in catalytic processes . Their coordination to transition metals enables efficient catalysis in various reactions, such as cross-coupling, hydrogenation, and oxidation.
- Bis(pyridin-2-yl)amine-based ligands have been explored for ion sensing applications . Their ability to bind metal ions selectively makes them valuable tools for detecting and quantifying specific ions in solution.
- Metal complexes formed with bis(pyridin-2-yl)amine ligands exhibit luminescence . Researchers have studied their photophysical properties, which can be useful in designing luminescent materials or sensors.
- Some derivatives of bis(pyridin-2-yl)amine demonstrate cytotoxic effects . Investigating the interaction of our compound with biological targets could provide insights into potential therapeutic applications.
- Bis(pyridin-2-yl)amine-based ligands can interact with DNA molecules . Understanding their binding modes and affinity for DNA may contribute to drug design or gene delivery strategies.
Supramolecular Chemistry
Catalysis
Ion Sensing
Luminescent Properties
Cytotoxic Activity
DNA Binding
Safety and Hazards
Orientations Futures
Pyridine-based compounds have significant clinical diversity and are expected to be a larger share of novel drug candidates in the future . They have been consistently incorporated in a diverse range of drug candidates approved by the FDA . Therefore, “5-(Perfluoroethyl)pyridin-2-amine” and similar compounds may have potential applications in medicinal chemistry research.
Mécanisme D'action
Target of Action
Similar compounds, such as 2-aminopyrimidine derivatives, have been shown to exhibit antitrypanosomal and antiplasmodial activities . These compounds target organisms causing diseases like sleeping sickness and malaria .
Mode of Action
Pyrimidine-based anti-inflammatory agents, which may share structural similarities with this compound, generally function by suppressing the activity of cox-1 and cox-2 enzymes, thereby reducing the generation of prostaglandin e2 .
Result of Action
Metal complexes of bis(pyridin-2-yl)amine-based ligands, which may share structural similarities with this compound, have been shown to demonstrate luminescent properties, possess cytotoxic activity, and can bind with dna molecules .
Action Environment
The introduction of fluorine-containing groups to a molecule’s structure can influence electronic properties, solubility, conformations, and the lipophilicity of the compound .
Propriétés
IUPAC Name |
5-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F5N2/c8-6(9,7(10,11)12)4-1-2-5(13)14-3-4/h1-3H,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOFUOBXHSKUEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(C(F)(F)F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F5N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Perfluoroethyl)pyridin-2-amine | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


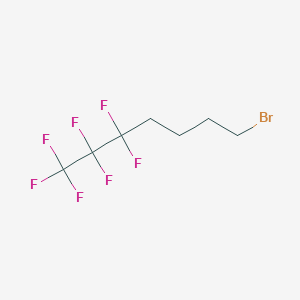
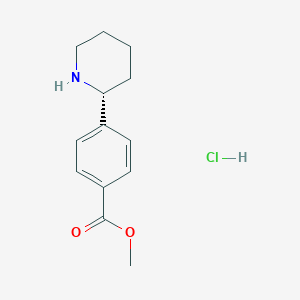
![6,7-Dihydro-2,3-dimethylpyrrolo[2,3-c]azepin-8(1H)-one](/img/structure/B3039895.png)
